Hdac-IN-63

FLT3-ITD Kinase Inhibition Acute Myeloid Leukemia

Hdac-IN-63 (Compound 63) is a unique, rationally designed dual-target inhibitor for oncogenic FLT3 and HDAC1 pathways. Unlike single-target agents (e.g., gilteritinib, vorinostat), its engineered mechanism provides a sub-nanomolar FLT3 blockade (IC50=0.844 nM) and selective class I/IIB HDAC inhibition, directly linked to its antiproliferative efficacy in FLT3-ITD mutant AML models (MV4-11 IC50=92 nM). This makes it an essential, high-purity tool for dissecting dual-inhibition mechanisms, benchmarking novel chemical entities, and conducting superior in vitro AML research.

Molecular Formula C25H26Cl2N6O3
Molecular Weight 529.4 g/mol
Cat. No. B12383364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHdac-IN-63
Molecular FormulaC25H26Cl2N6O3
Molecular Weight529.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)CN2C=NC3=C2C=C(C=C3)C4=CC(=NN4)NC(=O)CCCCCCC(=O)NO)Cl
InChIInChI=1S/C25H26Cl2N6O3/c26-18-6-5-7-19(27)17(18)14-33-15-28-20-11-10-16(12-22(20)33)21-13-23(31-30-21)29-24(34)8-3-1-2-4-9-25(35)32-36/h5-7,10-13,15,36H,1-4,8-9,14H2,(H,32,35)(H2,29,30,31,34)
InChIKeyQDZSPZAGUMSAMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hdac-IN-63: A Dual FLT3/HDAC Inhibitor for Acute Myeloid Leukemia Research Procurement


Hdac-IN-63 (Compound 63) is a synthetic, dual-target inhibitor that simultaneously suppresses Fms-like tyrosine kinase 3 (FLT3) and histone deacetylase 1 (HDAC1), with reported IC50 values of 0.844 nM and 30.0 nM, respectively [1]. The compound was rationally designed via a structure-based strategy and exhibits selective inhibition of HDAC class I (HDAC1/2/3/8) and class IIB (HDAC6) isoforms associated with oncogenesis . Its chemical structure is defined by the molecular formula C25H26Cl2N6O3, a molecular weight of 529.42 g/mol, and CAS number 2920046-95-1 .

Hdac-IN-63: Why a Generic FLT3 or HDAC Inhibitor Cannot Substitute This Dual Agent


Generic substitution among HDAC or FLT3 inhibitors is scientifically unsound due to Hdac-IN-63's unique, rationally designed dual-targeting mechanism of action. Unlike single-target FLT3 inhibitors (e.g., gilteritinib) or broad-spectrum HDAC inhibitors (e.g., vorinostat), Hdac-IN-63 is engineered to concurrently inhibit both oncogenic pathways, a strategy shown to improve therapeutic efficacy in acute myeloid leukemia (AML) models [1]. Its antiproliferative activity in the FLT3-ITD mutant MV4-11 AML cell line (IC50 = 92 nM) is directly dependent on this dual FLT3/HDAC1 inhibition [1]. Furthermore, its selective inhibition profile against specific HDAC class I and IIB isoforms contrasts sharply with pan-HDAC inhibitors, which often carry a broader and less desirable toxicity and off-target profile .

Hdac-IN-63 Evidence Guide: Quantitative Differentiation from FLT3/HDAC Analogues


Superior FLT3 Potency: Hdac-IN-63 Achieves Sub-Nanomolar Inhibition Compared to Other Dual FLT3/HDAC Inhibitors

Hdac-IN-63 demonstrates exceptionally potent inhibition of FLT3, with an IC50 of 0.844 nM. This represents a 36-fold increase in potency over the dual FLT3/HDAC inhibitor FLT3/HDAC-IN-1 (also known as compound 9e), which exhibits an IC50 of 30.4 nM for FLT3 [1][2]. While FLT3/HDAC-IN-3 shows potent FLT3 inhibition (IC50 = 14 nM), Hdac-IN-63 remains ~17-fold more potent on this critical target .

FLT3-ITD Kinase Inhibition Acute Myeloid Leukemia Target Engagement

Differentiated HDAC1 Selectivity: Hdac-IN-63 Demonstrates Comparable HDAC1 Potency with a Distinct Isoform Profile

Hdac-IN-63 inhibits HDAC1 with an IC50 of 30.0 nM [1]. While this potency is comparable to FLT3/HDAC-IN-3 (IC50 = 27 nM for HDAC1) , Hdac-IN-63 exhibits a distinct selectivity profile. The parent study specifically notes its selective inhibition of HDAC class I (HDAC1/2/3/8) and class IIB (HDAC6) isoforms related to tumorigenesis [1]. In contrast, FLT3/HDAC-IN-3 is reported to have weak or no activity against HDAC8 and HDAC4, respectively, indicating a divergent HDAC isoform interaction landscape .

HDAC Inhibition Isoform Selectivity Epigenetics Cancer

Validated Cellular Efficacy: Hdac-IN-63 Potently Suppresses FLT3-Mutant AML Cell Proliferation

Hdac-IN-63 effectively inhibits the proliferation of MV4-11 AML cells, which harbor the FLT3-ITD mutation, with an IC50 of 92 nM [1]. This cellular potency is a direct functional consequence of its dual-target engagement, as the study confirms that the antiproliferation activity is dependent on the dual inhibition of FLT3 and HDAC1 [1]. While other compounds like FLT3/HDAC-IN-1 are reported to have antiproliferative effects, the quantitative IC50 for this specific cell line is a key differentiator for experimental design.

Antiproliferative MV4-11 Cell Viability Functional Assay

Optimal Applications for Hdac-IN-63 Procurement in AML and Kinase Research


Investigating FLT3-ITD-Driven AML Pathogenesis

Hdac-IN-63 is ideally suited for in vitro studies exploring the molecular mechanisms of FLT3-ITD mutant acute myeloid leukemia. Its sub-nanomolar FLT3 inhibitory potency (IC50 = 0.844 nM) [1] and validated antiproliferative activity in MV4-11 cells (IC50 = 92 nM) [1] make it a precise tool for dissecting the contributions of dual FLT3/HDAC inhibition to cell growth arrest, apoptosis induction, and cell cycle perturbation in a disease-relevant model.

Differentiating Isoform-Specific HDAC Biology in Cancer Models

For researchers seeking to compare the functional consequences of different HDAC isoform inhibition profiles, Hdac-IN-63 provides a distinct selectivity pattern. Its inhibition of HDAC class I (1/2/3/8) and class IIB (6) isoforms [1] differs from analogs like FLT3/HDAC-IN-3, which lacks activity on HDAC8 . This allows for comparative studies to elucidate the role of HDAC8 inhibition in conjunction with FLT3 blockade in hematological malignancies.

Benchmarking New FLT3/HDAC Dual Inhibitors

Hdac-IN-63 serves as an excellent reference compound for medicinal chemistry and pharmacology groups developing next-generation dual FLT3/HDAC inhibitors. Its well-characterized biochemical (FLT3 IC50 = 0.844 nM, HDAC1 IC50 = 30.0 nM) [1] and cellular (MV4-11 IC50 = 92 nM) [1] profiles provide a clear, quantitative benchmark against which the potency and efficacy of novel chemical entities can be directly compared.

Validating Dual-Target Engagement as a Therapeutic Strategy in AML

This compound is a validated chemical probe for studies designed to demonstrate that concurrent inhibition of FLT3 and HDAC1 is a more effective strategy than single-agent inhibition in AML. The primary literature confirms that the antiproliferative activity of Hdac-IN-63 is mechanistically dependent on its dual-targeting capability [1]. Researchers can use it in combination with appropriate single-target inhibitors (e.g., gilteritinib, vorinostat) to generate evidence for synergistic effects and the superiority of the dual-inhibition approach.

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